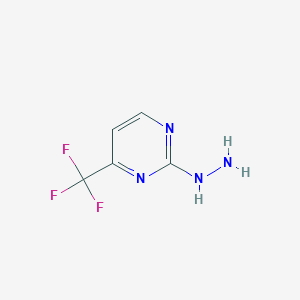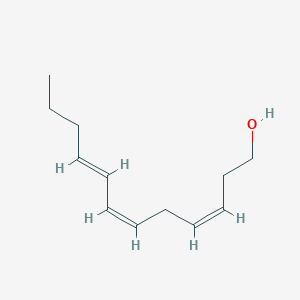
3Z,6Z,8E-Dodecatrien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3Z,6Z,8E-Dodecatrien-1-ol is a chemical compound that belongs to the family of alcohols and is also known as pheromone alcohol. It is a colorless liquid that has a pleasant odor and is commonly used in the field of scientific research. This compound has been found to have several biochemical and physiological effects, which make it an interesting subject for scientific studies.
Mecanismo De Acción
The mechanism of action of 3Z,6Z,8E-Dodecatrien-1-ol is not fully understood. However, it is believed to work by binding to specific receptors in the olfactory system of insects. This binding triggers a series of physiological and biochemical responses that ultimately lead to the attraction or repulsion of the insect.
Efectos Bioquímicos Y Fisiológicos
3Z,6Z,8E-Dodecatrien-1-ol has several biochemical and physiological effects. It has been found to stimulate the production of pheromones in female moths, which in turn attracts male moths. This compound has also been found to affect the feeding behavior of fish, making it an effective food attractant. In addition, it has been found to repel mosquitoes, making it a potential alternative to traditional insect repellents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3Z,6Z,8E-Dodecatrien-1-ol in lab experiments is its effectiveness in controlling insect populations. This compound is also relatively easy to synthesize and is readily available. However, one of the limitations of using this compound is its specificity to certain insects, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3Z,6Z,8E-Dodecatrien-1-ol. One potential area of research is the development of new insect control methods using this compound. Another potential area of research is the study of the physiological and biochemical effects of this compound on other organisms, such as mammals. Additionally, the development of new synthesis methods for this compound may also be an area of future research.
Métodos De Síntesis
3Z,6Z,8E-Dodecatrien-1-ol can be synthesized by several methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Grignard reaction. The Wittig reaction involves the reaction of an aldehyde with a phosphonium ylide to form an alkene. The Horner-Wadsworth-Emmons reaction involves the reaction of an aldehyde with a phosphonate ester to form an alkene. The Grignard reaction involves the reaction of an alkyl or aryl magnesium halide with a carbonyl compound to form an alcohol.
Aplicaciones Científicas De Investigación
3Z,6Z,8E-Dodecatrien-1-ol has been extensively studied for its role as a pheromone in insects. It is commonly used to attract male moths and has been found to be effective in controlling insect populations. In addition, this compound has also been studied for its potential as a food attractant for fish and as a repellent for mosquitoes.
Propiedades
Número CAS |
19926-64-8 |
|---|---|
Nombre del producto |
3Z,6Z,8E-Dodecatrien-1-ol |
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
(3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h4-7,9-10,13H,2-3,8,11-12H2,1H3/b5-4+,7-6-,10-9- |
Clave InChI |
KWVQYNPBWXUHHT-LGRDCDGLSA-N |
SMILES isomérico |
CCC/C=C/C=C\C/C=C\CCO |
SMILES |
CCCC=CC=CCC=CCCO |
SMILES canónico |
CCCC=CC=CCC=CCCO |
Sinónimos |
(Z,E,E)-3,6,8-Dodecatrien-1-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



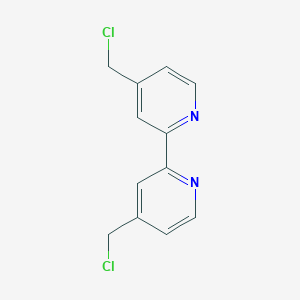
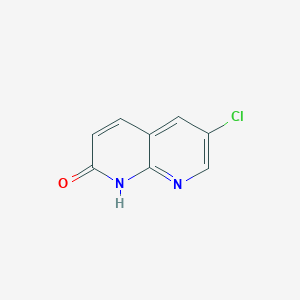
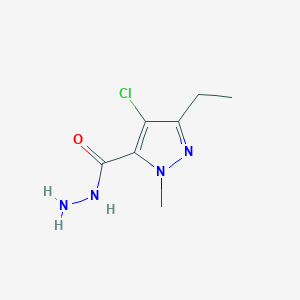
![2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol](/img/structure/B175882.png)
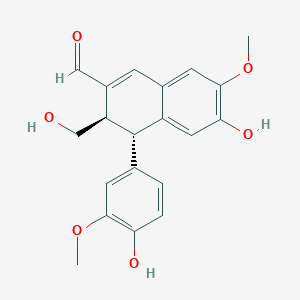
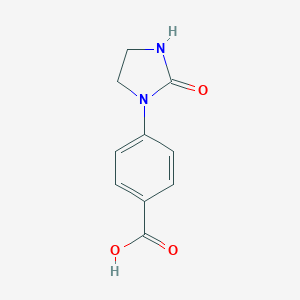
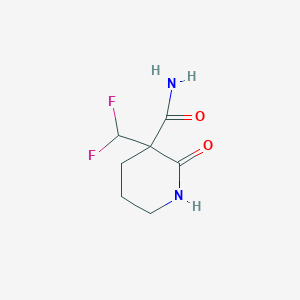
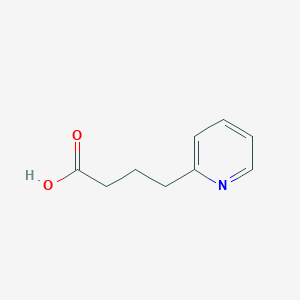
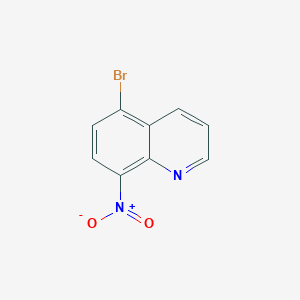
![3-[[(2S)-Azetidin-2-yl]methoxy]-2-methylpyridine](/img/structure/B175902.png)
![Thiazolo[4,5-b]pyridin-2-amine](/img/structure/B175906.png)
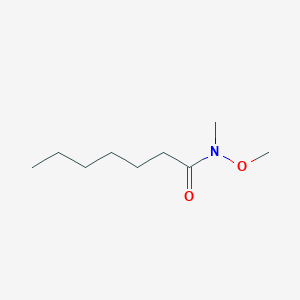
![Spiro[4.5]dec-6-en-8-one](/img/structure/B175913.png)
